molecular formula C17H17N3OS B284534 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B284534
M. Wt: 311.4 g/mol
InChI Key: BOCVSGHZJHWNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a heterocyclic compound that has a unique structure, making it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, studies have shown that this compound has the potential to act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition activity makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and study. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several steps and can be time-consuming.

Future Directions

There are several future directions for the study of 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One of the most promising directions is the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Other future directions include the study of the compound's potential applications in material science and the development of new synthesis methods to improve the yield and purity of the compound.
In conclusion, this compound is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The complex synthesis method and unique structure of this compound make it an interesting target for study, and many studies have been conducted to investigate its potential applications in medicinal chemistry, drug discovery, and material science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.

Synthesis Methods

The synthesis of 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-phenylethylamine with 2-(bromomethyl)benzothiophene, followed by the reaction with triethyl orthoformate and ammonium acetate. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The unique structure of 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one makes it an interesting target for scientific research. Many studies have been conducted to investigate the potential applications of this compound in various fields, including medicinal chemistry, drug discovery, and material science.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C17H17N3OS/c21-17-15-13-8-4-5-9-14(13)22-16(15)18-19-20(17)11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

BOCVSGHZJHWNKA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CCC4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

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